2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoxazole ring, and a thiazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step would involve coupling the isoxazole and thiazole intermediates through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the isoxazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide might confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-9-8-22-15(17-9)18-14(20)7-12-6-13(21-19-12)10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEDOSZNLUZVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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